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Compound of Interest

Compound Name: 2,4-Dichloro-3-nitrophenol

Cat. No.: B1288456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichloro-
3-nitrophenol. Due to the limited availability of experimental spectra for this specific isomer in

public databases, this guide presents predicted spectral data for ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols

for obtaining these spectra for a solid organic compound are also provided. This document

aims to serve as a valuable resource for researchers in compound identification,

characterization, and quality control.

Introduction
2,4-Dichloro-3-nitrophenol is a chlorinated and nitrated phenolic compound. Accurate

spectral data is crucial for its unambiguous identification and characterization, which is

fundamental in various fields, including synthetic chemistry, environmental analysis, and drug

development. This guide addresses the spectral characteristics of 2,4-Dichloro-3-nitrophenol
through predicted data and outlines the standard methodologies for their acquisition.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2,4-Dichloro-3-nitrophenol.
These predictions are based on established principles of spectroscopy and computational
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models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two distinct signals for the

aromatic protons and one broad signal for the phenolic hydroxyl group. The chemical shifts are

influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dichloro-3-nitrophenol

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

~ 7.5 - 7.8 Doublet 1H Aromatic CH

~ 7.2 - 7.4 Doublet 1H Aromatic CH

~ 5.0 - 6.0 (variable) Singlet (broad) 1H Phenolic OH

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display

six unique signals, corresponding to the six carbon atoms in the aromatic ring. The chemical

shifts are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Dichloro-3-nitrophenol

Predicted Chemical Shift (δ, ppm) Assignment

~ 150 - 155 C-OH

~ 145 - 150 C-NO₂

~ 130 - 135 C-Cl

~ 125 - 130 C-Cl

~ 120 - 125 Aromatic CH

~ 115 - 120 Aromatic CH

Infrared (IR) Spectroscopy
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The IR spectrum will show characteristic absorption bands corresponding to the vibrational

frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2,4-Dichloro-3-nitrophenol

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3600 (broad) O-H stretch Phenol

1520 - 1560 (strong) Asymmetric N-O stretch Nitro group (NO₂)

1340 - 1380 (strong) Symmetric N-O stretch Nitro group (NO₂)

1450 - 1600 C=C stretch Aromatic ring

1000 - 1200 C-Cl stretch Aryl chloride

~ 1200 C-O stretch Phenol

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak

corresponding to the molecular weight of the compound, along with characteristic isotopic

peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve

the loss of the nitro group and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dichloro-3-nitrophenol
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m/z (mass-to-charge ratio) Ion Notes

207, 209, 211 [M]⁺ (Molecular ion)

The isotopic pattern

(approximately 9:6:1 ratio) is

characteristic of a molecule

with two chlorine atoms.

161, 163, 165 [M - NO₂]⁺ Loss of the nitro group.

172, 174 [M - Cl]⁺ Loss of a chlorine atom.

126, 128 [M - NO₂ - Cl]⁺

Subsequent loss of a chlorine

atom from the [M - NO₂]⁺

fragment.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 2,4-Dichloro-3-nitrophenol.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.[1]

Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean vial.[1]

The solution should be clear and homogenous. If any solid remains, filter the solution into

a clean NMR tube.[1]

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required

for ¹³C due to its lower natural abundance.

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly clean and dry an agate mortar and pestle.[3]

Place 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade potassium bromide

(KBr) powder into the mortar.[3][4]

Gently grind the mixture until a fine, homogeneous powder is obtained.[4]

Pellet Formation:

Transfer a portion of the mixture into a pellet-forming die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.[4][5]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.[3]

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a solid sample, a direct insertion probe is typically used. A small amount of the sample

is placed in a capillary tube at the end of the probe.

Ionization:

The probe is inserted into the high-vacuum source of the mass spectrometer.

The sample is heated to induce volatilization.

In the gas phase, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

Mass Analysis:

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[8][9]

Detection:

The separated ions are detected, and their abundance is recorded to generate a mass

spectrum.[8][9]

Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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